molecular formula C8H6N4O3S2 B7451730 N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-nitrothiophene-2-carboxamide

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-nitrothiophene-2-carboxamide

Cat. No. B7451730
M. Wt: 270.3 g/mol
InChI Key: KYLGAFGJKNSSCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-nitrothiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique chemical structure and properties, which make it an attractive candidate for further investigation.

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-nitrothiophene-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the body, which are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-nitrothiophene-2-carboxamide has been shown to have various biochemical and physiological effects in the body. These include anti-inflammatory, antioxidant, and antimicrobial properties, among others.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-nitrothiophene-2-carboxamide in lab experiments is its unique chemical structure, which makes it an ideal candidate for further investigation. However, one of the main limitations is the lack of knowledge about its mechanism of action, which makes it difficult to fully understand its potential applications.

Future Directions

There are several future directions for research on N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-nitrothiophene-2-carboxamide. These include further investigation into its mechanism of action, as well as its potential applications in the treatment of various diseases. Additionally, future research could focus on the development of new synthesis methods for this compound, as well as the optimization of existing methods.

Synthesis Methods

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-nitrothiophene-2-carboxamide involves several steps. One of the most commonly used methods is the reaction between 5-nitrothiophene-2-carboxylic acid and thiosemicarbazide in the presence of a catalyst. The resulting product is then further modified to obtain the desired compound.

Scientific Research Applications

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-nitrothiophene-2-carboxamide has been extensively studied for its potential applications in various fields of science. One of the most promising areas of research is in the field of medicine, where this compound has shown significant potential as a therapeutic agent for the treatment of various diseases.

properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-nitrothiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O3S2/c1-4-10-11-8(16-4)9-7(13)5-2-3-6(17-5)12(14)15/h2-3H,1H3,(H,9,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYLGAFGJKNSSCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC=C(S2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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